2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with methyl groups at positions 2 and 5, a pyridine ring at position 1, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid typically involves the Vilsmeier-Haack formylation of commercially available 2,5-dimethyl-1H-pyrrole . This intermediate is then reacted with pyridine-4-carbaldehyde under suitable conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl groups and the pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Pyrrole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups, which can influence its steric and electronic properties.
2,5-dimethyl-1H-pyrrole: Lacks both the carboxylic acid and pyridine ring, making it less versatile for certain applications.
Uniqueness
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the pyridine ring and the carboxylic acid group allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,5-dimethyl-1-pyridin-4-ylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(12(15)16)9(2)14(8)10-3-5-13-6-4-10/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWLJAWEADFIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954583-91-6 |
Source
|
Record name | 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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